molecular formula C22H20O4 B11830777 Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- CAS No. 2652-27-9

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-

Katalognummer: B11830777
CAS-Nummer: 2652-27-9
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ACRPAJBIWLUSEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is a complex organic compound with the molecular formula C22H20O4 This compound is characterized by the presence of hydroxy and phenylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-3,4-bis(phenylmethoxy)benzaldehyde with an appropriate acetylating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form secondary alcohols.

    Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group at a different position on the phenyl ring.

    Ethanone, 2-hydroxy-1-phenyl-: Lacks the phenylmethoxy groups, making it structurally simpler.

Uniqueness

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2652-27-9

Molekularformel

C22H20O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3

InChI-Schlüssel

ACRPAJBIWLUSEP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.